molecular formula C11H11NO B6179143 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile CAS No. 1896249-93-6

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B6179143
CAS No.: 1896249-93-6
M. Wt: 173.21 g/mol
InChI Key: PHKUYTUWEYHMLO-UHFFFAOYSA-N
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Description

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a chemical compound with the molecular formula C11H11NO. It is known for its unique structure, which includes a hydroxyl group and a carbonitrile group attached to a tetrahydronaphthalene ring.

Preparation Methods

The synthesis of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and carbonitrile groups play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms .

Comparison with Similar Compounds

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can be compared with similar compounds such as:

    5,6,7,8-tetrahydro-2-naphthol: This compound lacks the carbonitrile group but shares the tetrahydronaphthalene core.

    5,6,7,8-tetrahydro-2-naphthoic acid: This compound has a carboxylic acid group instead of a carbonitrile group.

Properties

CAS No.

1896249-93-6

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H11NO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h5-6,13H,1-4H2

InChI Key

PHKUYTUWEYHMLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2O)C#N

Purity

95

Origin of Product

United States

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